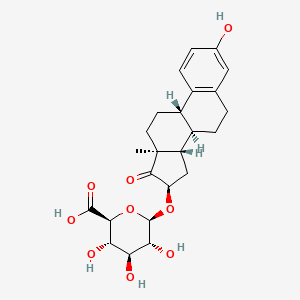
16α-羟基雌酮 16-β-D-葡萄糖醛酸苷
描述
16a-Hydroxyestrone 16-b-D-glucuronide is a steroid glucuronide anion that is the conjugate base of 16a-Hydroxyestrone 16-b-D-glucuronide. It arises from the deprotonation of the carboxylic acid function and is a major species at physiological pH 7.3 . This compound is a derivative of 16a-Hydroxyestrone, an endogenous steroidal estrogen and a major metabolite of estrone .
科学研究应用
16a-Hydroxyestrone 16-b-D-glucuronide has several scientific research applications, including:
作用机制
Target of Action
16a-Hydroxyestrone 16-b-D-glucuronide is a metabolite of estrone . It primarily targets estrogen receptors, which play a crucial role in the regulation of the menstrual cycle and reproductive development .
Mode of Action
This compound interacts with its targets by binding to estrogen receptors. The binding of 16α-hydroxyestrone to the estrogen receptor is reported to be covalent and irreversible . This interaction triggers a series of changes in the cell, leading to the expression of specific genes that are regulated by these receptors .
Biochemical Pathways
The compound is involved in the estrogen metabolism pathway. As a metabolite of estrone, it is part of the complex biochemical transformations that estrone undergoes in the body . These transformations can have downstream effects on various physiological processes, including the regulation of the menstrual cycle and reproductive development .
Result of Action
The molecular and cellular effects of 16a-Hydroxyestrone 16-b-D-glucuronide’s action are primarily related to its role as an estrogen. It has been reported to have 25% of the vaginal estrogenic potency of estradiol . The maximal uterotrophic and antigonadotropic effect of 16α-hydroxyestrone was equivalent to those of estradiol and estriol, indicating that 16α-hydroxyestrone is a fully effective estrogen .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the glucuronidation of 16a-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to 16a-Hydroxyestrone .
Industrial Production Methods
Industrial production of 16a-Hydroxyestrone 16-b-D-glucuronide may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and efficiency .
化学反应分析
Types of Reactions
16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16a-Hydroxyestrone 16-b-D-glucuronide may yield ketones or carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
Similar Compounds
16a-Hydroxyprogesterone: A minor endogenous progestogen steroid hormone and a metabolite of progesterone.
Estrone: An endogenous steroidal estrogen and a precursor to 16a-Hydroxyestrone.
Estriol: Another metabolite of estrone, with different estrogenic properties.
Uniqueness
16a-Hydroxyestrone 16-b-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility, metabolism, and biological activity. Its covalent and irreversible binding to estrogen receptors also sets it apart from other estrogens, potentially influencing its role in hormone-related diseases .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJQBHANCHTOW-OWYKRJLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















